An In-depth Technical Guide to 4,4'-Dinitrodiphenyl Ether: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,4'-Dinitrodiphenyl Ether: Properties, Synthesis, and Applications
I have gathered a good amount of information on the physical and chemical properties of 4,4'-dinitrodiphenyl ether, including various synthesis protocols and its primary application as a precursor to 4,4'-oxydianiline (ODA). I have also found some spectral data, including predicted 1H and 13C NMR chemical shifts and some IR peak information. However, a complete, experimentally validated set of spectra with detailed peak assignments is still not fully available. For instance, I found a 1H NMR spectrum from a research paper, but the resolution and labeling are not ideal for a detailed analysis in a technical guide.
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For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dinitrodiphenyl ether is a key chemical intermediate, primarily utilized in the synthesis of high-performance polymers. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and primary reactions, and a summary of its main applications. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.
Physical and Chemical Properties
4,4'-Dinitrodiphenyl ether is a stable organic compound. Its core structure consists of two p-nitrophenyl groups linked by an ether bond. It typically appears as a light yellow to amber crystalline solid.[1]
Quantitative Data Summary
The key physical and chemical properties of 4,4'-dinitrodiphenyl ether are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈N₂O₅ | |
| Molecular Weight | 260.20 g/mol | |
| Appearance | Light yellow to amber crystalline solid | [1][2] |
| Melting Point | 140-145 °C | |
| Boiling Point | 386.2 °C at 760 mmHg (decomposes) | [1] |
| Density | 1.416 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in acetone, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and other polar aprotic solvents. | [1] |
| CAS Number | 101-63-3 |
Spectral Analysis
Spectroscopic data is crucial for the identification and characterization of 4,4'-dinitrodiphenyl ether. Below is a summary of its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by two multiplets in the aromatic region. The protons ortho to the strongly electron-withdrawing nitro groups are deshielded and appear downfield, while the protons ortho to the ether linkage appear more upfield.[3]
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¹³C NMR: Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-dinitrodiphenyl ether displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching (aromatic) |
| ~1606 | C=C stretching (aromatic) |
| ~1506 and ~1321 | Asymmetric and symmetric N=O stretching (nitro group) |
| ~1168 | C-H bending (aromatic) |
| ~1089 | C-O-C stretching (ether linkage) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4,4'-dinitrodiphenyl ether shows a molecular ion peak (M+) corresponding to its molecular weight.[4] Fragmentation patterns can provide further structural information.
Chemical Reactivity and Stability
4,4'-Dinitrodiphenyl ether is a chemically stable compound under standard conditions.[4] Its reactivity is dominated by the two nitro groups and the aromatic rings.
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Reduction: The most significant reaction of 4,4'-dinitrodiphenyl ether is the reduction of its nitro groups to form 4,4'-oxydianiline (ODA). This is a crucial step in the production of polyimides.[3] Various reducing agents can be employed, with catalytic hydrogenation being a common industrial method.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nitro groups activate the aromatic rings towards nucleophilic attack, although this is less common than the reduction reaction.
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Stability: The compound is thermally stable up to its melting point and beyond, but will decompose at its boiling point.[1] It is not particularly sensitive to light but should be stored in a cool, dry place.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 4,4'-dinitrodiphenyl ether are provided below.
Synthesis of 4,4'-Dinitrodiphenyl Ether via Ullmann Condensation
This method involves the copper-catalyzed reaction between a p-nitrophenol salt and p-chloronitrobenzene.[3]
Materials:
-
p-Chloronitrobenzene
-
p-Nitrophenol
-
Potassium carbonate (or other suitable base)
-
Copper catalyst (e.g., CuI)
-
High-boiling polar aprotic solvent (e.g., DMF, DMAC)
Procedure:
-
In a multi-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add p-nitrophenol, potassium carbonate, and the solvent.
-
Heat the mixture to form the potassium salt of p-nitrophenol.
-
Add p-chloronitrobenzene and the copper catalyst to the reaction mixture.
-
Heat the reaction mixture to 130-170°C and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water to precipitate the crude 4,4'-dinitrodiphenyl ether.
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Collect the solid product by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Synthesis via Nucleophilic Aromatic Substitution
This route involves the reaction of 4-fluoronitrobenzene with 4-nitrophenol in the presence of a base.[5]
Materials:
-
4-Fluoronitrobenzene
-
4-Nitrophenol
-
Potassium carbonate
-
Dimethylacetamide (DMAC)
-
Toluene
Procedure:
-
Combine 4-fluoronitrobenzene, 4-nitrophenol, and potassium carbonate in a reaction vessel containing DMAC and toluene.
-
Heat the mixture to 165°C and maintain for 4 hours.
-
After cooling, the product can be isolated by precipitation and filtration.
Reduction to 4,4'-Oxydianiline (ODA)
The reduction of 4,4'-dinitrodiphenyl ether to ODA is a critical industrial process.[5]
Materials:
-
4,4'-Dinitrodiphenyl ether
-
Palladium on carbon (Pd/C) catalyst
-
N,N-Dimethylformamide (DMF)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve 4,4'-dinitrodiphenyl ether in DMF.
-
Add a catalytic amount of Pd/C.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to around 65°C and stir for 12 hours, or until the reaction is complete.
-
After cooling and depressurizing the reactor, filter the mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude ODA.
-
Purify the ODA by recrystallization or distillation.
Applications and Relevance to Drug Development
The primary application of 4,4'-dinitrodiphenyl ether is as a monomer intermediate in the synthesis of high-performance polymers, particularly polyimides.[3] Its reduction product, 4,4'-oxydianiline (ODA), is a key building block for these materials, which are valued for their exceptional thermal stability, chemical resistance, and mechanical strength.[3] These polymers find use in the aerospace, electronics, and automotive industries.
While 4,4'-dinitrodiphenyl ether itself is not a therapeutic agent, its derivatives and the polymers synthesized from its downstream products can have applications in the biomedical field. For instance, polyimides are being explored for use in medical implants and devices due to their biocompatibility and biostability. Furthermore, the dinitrophenyl ether moiety is a structural feature in some biologically active molecules, and understanding its synthesis and reactivity can be relevant for medicinal chemists and drug development professionals exploring novel scaffolds.
Visualizations
Synthesis of 4,4'-Oxydianiline (ODA)
The following diagram illustrates the key chemical transformation of 4,4'-dinitrodiphenyl ether into its most important derivative, 4,4'-oxydianiline.
References
- 1. 4,4'-DINITRODIPHENYL ETHER(101-63-3) 13C NMR spectrum [chemicalbook.com]
- 2. 4,4'-Dinitrodiphenyl Ether | 101-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4,4'-Dinitrodiphenyl ether | 101-63-3 | Benchchem [benchchem.com]
- 4. Bis(p-nitrophenyl) ether [webbook.nist.gov]
- 5. whitman.edu [whitman.edu]


